N-(6-Amino-5-quinoxalinyl)-N-methylmethanesulfonamide
Beschreibung
N-(6-Amino-5-quinoxalinyl)-N-methylmethanesulfonamide is a chemical compound with a complex structure that includes a quinoxaline ring, an amino group, and a sulfonamide group
Eigenschaften
Molekularformel |
C10H12N4O2S |
|---|---|
Molekulargewicht |
252.30 g/mol |
IUPAC-Name |
N-(6-aminoquinoxalin-5-yl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C10H12N4O2S/c1-14(17(2,15)16)10-7(11)3-4-8-9(10)13-6-5-12-8/h3-6H,11H2,1-2H3 |
InChI-Schlüssel |
FKKUEHHCPOZFGF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=C(C=CC2=NC=CN=C21)N)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Amino-5-quinoxalinyl)-N-methylmethanesulfonamide typically involves the reaction of 6-aminoquinoxaline with N-methylmethanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of N-(6-Amino-5-quinoxalinyl)-N-methylmethanesulfonamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-Amino-5-quinoxalinyl)-N-methylmethanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino and sulfonamide groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in the reactions of N-(6-Amino-5-quinoxalinyl)-N-methylmethanesulfonamide include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired outcomes.
Major Products
The major products formed from the reactions of N-(6-Amino-5-quinoxalinyl)-N-methylmethanesulfonamide depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.
Wissenschaftliche Forschungsanwendungen
N-(6-Amino-5-quinoxalinyl)-N-methylmethanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(6-Amino-5-quinoxalinyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N-(6-Amino-5-quinoxalinyl)-N-methylmethanesulfonamide include:
- 6-Quinoxalinamine, 5-(dimethylphosphinyl)-
- {2-[(6-Amino-5-quinoxalinyl)ethynyl]phenyl}boronic acid
Uniqueness
N-(6-Amino-5-quinoxalinyl)-N-methylmethanesulfonamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
